molecular formula C11H13ClN2 B6270185 4-(1-aminocyclobutyl)benzonitrile hydrochloride CAS No. 1909305-75-4

4-(1-aminocyclobutyl)benzonitrile hydrochloride

Cat. No.: B6270185
CAS No.: 1909305-75-4
M. Wt: 208.7
InChI Key:
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Description

4-(1-aminocyclobutyl)benzonitrile hydrochloride is a chemical compound with the molecular formula C₁₁H₁₃ClN₂ It is a benzonitrile derivative featuring a cyclobutyl ring substituted with an amino group

Scientific Research Applications

4-(1-aminocyclobutyl)benzonitrile hydrochloride has a range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-aminocyclobutyl)benzonitrile hydrochloride typically involves the following steps:

    Formation of the cyclobutyl ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the amino group: Amination reactions are employed to introduce the amino group onto the cyclobutyl ring.

    Attachment of the benzonitrile moiety: This step involves coupling reactions to attach the benzonitrile group to the cyclobutyl ring.

    Formation of the hydrochloride salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(1-aminocyclobutyl)benzonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or hydroxylamine derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzonitrile moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro or hydroxylamine derivatives.

    Reduction: Primary amines.

    Substitution: Substituted benzonitrile derivatives.

Mechanism of Action

The mechanism of action of 4-(1-aminocyclobutyl)benzonitrile hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzonitrile moiety can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-aminocyclopropyl)benzonitrile hydrochloride
  • 4-(1-aminocyclopentyl)benzonitrile hydrochloride
  • 4-(1-aminocyclohexyl)benzonitrile hydrochloride

Uniqueness

4-(1-aminocyclobutyl)benzonitrile hydrochloride is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs. These differences can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for specific research applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(1-aminocyclobutyl)benzonitrile hydrochloride involves the reaction of 1-aminocyclobutane carboxylic acid with benzoyl chloride to form 4-(1-cyclobutylcarbonyl)benzoic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with ammonia to form the desired product, which is subsequently converted to the hydrochloride salt.", "Starting Materials": [ "1-aminocyclobutane carboxylic acid", "benzoyl chloride", "ammonia", "hydrochloric acid" ], "Reaction": [ "1. 1-aminocyclobutane carboxylic acid is reacted with benzoyl chloride in the presence of a base such as triethylamine to form 4-(1-cyclobutylcarbonyl)benzoic acid.", "2. 4-(1-cyclobutylcarbonyl)benzoic acid is converted to the corresponding acid chloride using thionyl chloride or oxalyl chloride.", "3. The acid chloride is then reacted with ammonia in the presence of a base such as triethylamine to form 4-(1-aminocyclobutyl)benzonitrile.", "4. The product is then converted to the hydrochloride salt by treatment with hydrochloric acid." ] }

CAS No.

1909305-75-4

Molecular Formula

C11H13ClN2

Molecular Weight

208.7

Purity

95

Origin of Product

United States

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